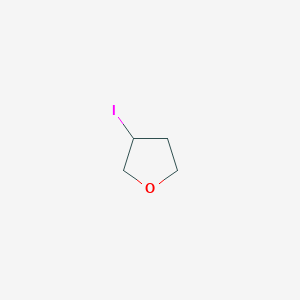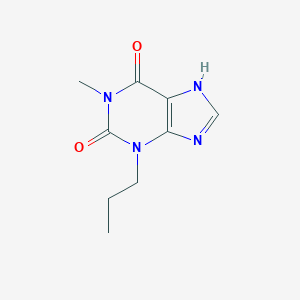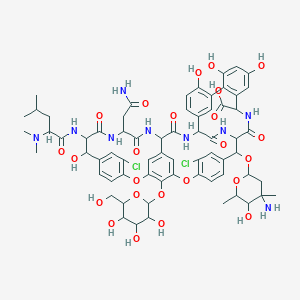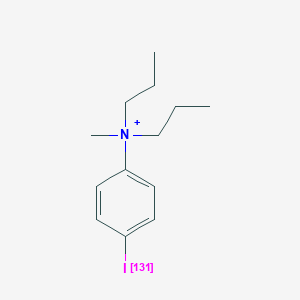
N,N-Dipropyl-4-iodophenyl-N-methylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-4-iodophenyl-N-methylammonium, also known as DPI, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. DPI is a potent competitive inhibitor of the nicotinic acetylcholine receptor, which is a crucial component of the nervous system.
Mécanisme D'action
N,N-Dipropyl-4-iodophenyl-N-methylammonium acts as a competitive inhibitor of the nicotinic acetylcholine receptor by binding to the receptor's agonist binding site. This prevents the binding of acetylcholine to the receptor, thereby inhibiting its activity. This compound has been shown to have a high affinity for the receptor, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit muscle contraction by blocking the nicotinic acetylcholine receptor in muscle cells. This compound has also been shown to inhibit neurotransmitter release by blocking the receptor in neurons. In addition, this compound has been shown to have analgesic effects, possibly through its inhibition of the nicotinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dipropyl-4-iodophenyl-N-methylammonium has several advantages for lab experiments. It is a potent inhibitor of the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. This compound is also relatively easy to synthesize, making it readily available for research. However, this compound has some limitations. It is not highly selective for the nicotinic acetylcholine receptor and can also inhibit other receptors. In addition, this compound has a short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving N,N-Dipropyl-4-iodophenyl-N-methylammonium. One area of research is the development of more selective inhibitors of the nicotinic acetylcholine receptor. This would allow for more precise studies of the receptor's function. Another area of research is the investigation of the role of the receptor in various diseases, such as Alzheimer's disease and Parkinson's disease. This compound could be a useful tool in these studies. Finally, the development of new synthetic methods for this compound could improve its availability for research.
Méthodes De Synthèse
N,N-Dipropyl-4-iodophenyl-N-methylammonium can be synthesized through a three-step reaction process. The first step involves the reaction of 4-iodoaniline with formaldehyde to produce N-methyl-4-iodoaniline. The second step involves the reaction of N-methyl-4-iodoaniline with propyl bromide to produce N-methyl-N-propyl-4-iodoaniline. The final step involves the reaction of N-methyl-N-propyl-4-iodoaniline with methyl iodide to produce this compound.
Applications De Recherche Scientifique
N,N-Dipropyl-4-iodophenyl-N-methylammonium has been widely used in scientific research as a tool to study the nicotinic acetylcholine receptor. It has been used to investigate the structure-activity relationship of the receptor and to study the effects of various ligands on the receptor. This compound has also been used to study the role of the receptor in various physiological processes, such as muscle contraction and neurotransmitter release.
Propriétés
Numéro CAS |
123723-79-5 |
|---|---|
Formule moléculaire |
C13H21IN+ |
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
(4-(131I)iodanylphenyl)-methyl-dipropylazanium |
InChI |
InChI=1S/C13H21IN/c1-4-10-15(3,11-5-2)13-8-6-12(14)7-9-13/h6-9H,4-5,10-11H2,1-3H3/q+1/i14+4 |
Clé InChI |
QVVCTMPURJVQTD-UHFFFAOYSA-N |
SMILES isomérique |
CCC[N+](C)(CCC)C1=CC=C(C=C1)[131I] |
SMILES |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
SMILES canonique |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
Synonymes |
I-DIM N,N-dipropyl-4-iodophenyl-N-methylammonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



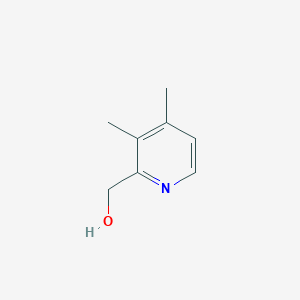

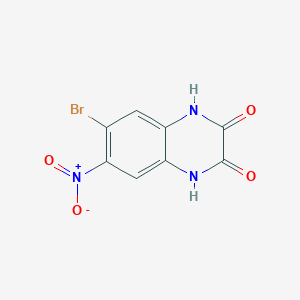


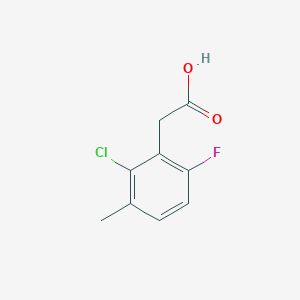
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)


